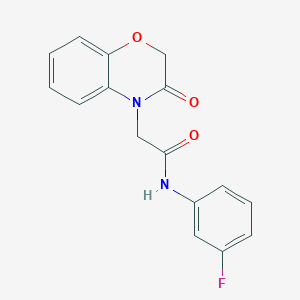![molecular formula C16H21NO2 B4405701 1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
1-[4-(allyloxy)benzoyl]azepane
説明
1-[4-(allyloxy)benzoyl]azepane, also known as ABA, is a synthetic compound that belongs to the family of azepane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
作用機序
The mechanism of action of 1-[4-(allyloxy)benzoyl]azepane is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the expression of certain genes involved in inflammation, such as TNF-α and IL-6. This compound has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.
実験室実験の利点と制限
One advantage of using 1-[4-(allyloxy)benzoyl]azepane in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[4-(allyloxy)benzoyl]azepane. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, this compound has potential applications in material science and catalysis. For example, this compound has been found to exhibit chiral recognition properties, which could be useful in the separation of enantiomers. Furthermore, this compound has been shown to exhibit catalytic activity in certain reactions, such as the Michael addition reaction.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been found to exhibit potent biological activity at low concentrations. This compound has been extensively studied for its potential applications in drug discovery, and it has been found to exhibit anticancer, antiviral, and antibacterial properties. Future research on this compound could lead to the development of novel drugs and materials.
科学的研究の応用
1-[4-(allyloxy)benzoyl]azepane has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer, antiviral, and antibacterial properties. A study conducted by Liu et al. (2015) showed that this compound inhibited the growth of human breast cancer cells by inducing apoptosis. Another study by Wang et al. (2018) demonstrated that this compound had antiviral activity against the hepatitis C virus. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
azepan-1-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWRARICZKFQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



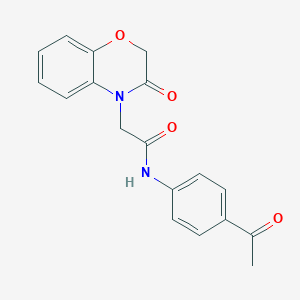
![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
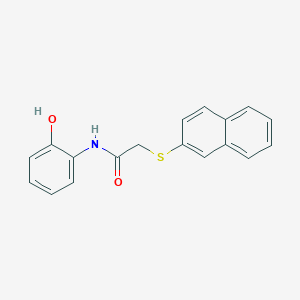

![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B4405663.png)
![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)
![1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405677.png)
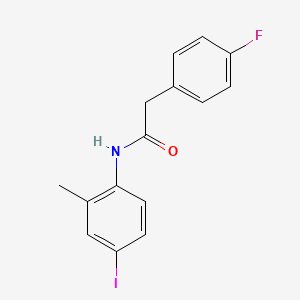
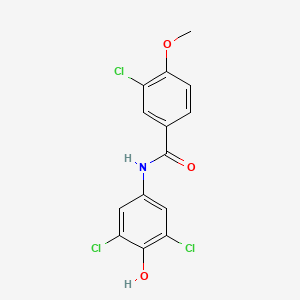
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)

